molecular formula C17H15N5O2 B11192292 7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11192292
M. Wt: 321.33 g/mol
InChI Key: YAYXUVYDUVZBDA-UHFFFAOYSA-N
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Description

7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrazole derivative with a pyridine derivative, followed by cyclization and functional group modifications . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets within cells. This compound can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for drug development .

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

11-(3-hydroxypropyl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H15N5O2/c23-10-4-8-21-9-7-14-15(17(21)24)19-20-16-13(11-18-22(14)16)12-5-2-1-3-6-12/h1-3,5-7,9,11,23H,4,8,10H2

InChI Key

YAYXUVYDUVZBDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CCCO

Origin of Product

United States

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